molecular formula C11H14N2O3 B8643188 3-(3-Methylbutanamido)isonicotinic acid

3-(3-Methylbutanamido)isonicotinic acid

Cat. No. B8643188
M. Wt: 222.24 g/mol
InChI Key: IMWLXBMZJCNYOO-UHFFFAOYSA-N
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Patent
US07632839B2

Procedure details

To a solution of 3-aminoisonicotinic acid 1-1 (3.89 g, 28.16 mmol) in DMF at 0° C. was added isovaleryl chloride (3.73 g, 30.97 mmol) and the reaction was stirred at 0° C. After 2.5 h, water was added to the reaction mixture and a precipitate formed which was collected by filtration and washed with ether to afford the title compound as a bone colored powder. 1H NMR (500 MHz, CDCl3) δ 0.95 (d, J=7 Hz, 6H), 2.06-2.13 (m, 1H), 2.27 (d, J=7 Hz, 2H), 7.73 (d, J=4.5 Hz, 1H), 8.41 (d, J=5 Hz, 1H), 9.37 (s, 1H). MS [M+H] C11H14N2O3=223.1.
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[N:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:11](Cl)(=[O:16])[CH2:12][CH:13]([CH3:15])[CH3:14].O>CN(C=O)C>[CH3:14][CH:13]([CH3:15])[CH2:12][C:11]([NH:1][C:2]1[CH:10]=[N:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])=[O:16]

Inputs

Step One
Name
Quantity
3.89 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CN=C1
Name
Quantity
3.73 g
Type
reactant
Smiles
C(CC(C)C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a precipitate formed which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC(CC(=O)NC1=C(C(=O)O)C=CN=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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